molecular formula C10H13ClO B8735615 1-(2-Chlorophenyl)-2-methylpropan-1-ol

1-(2-Chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B8735615
M. Wt: 184.66 g/mol
InChI Key: YWJUZEZWCYDUGB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methylpropan-1-ol (: 123494-48-4 ) is a chiral compound with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol . This compound is of significant interest in scientific research, particularly in the field of asymmetric synthesis where it functions as a highly effective chiral ligand or catalyst precursor . It has demonstrated exceptional performance in catalyzing enantioselective additions, such as the addition of dialkylzinc reagents to aromatic aldehydes, to produce chiral secondary alcohols with high enantiomeric excess (e.g., up to 89% ee with 2-chlorobenzaldehyde) . Its value lies in its structural framework, which is a key motif in β-amino alcohol chemistry, a well-established class of chiral auxiliaries . Researchers utilize this compound to develop new synthetic pathways for pharmaceuticals and other complex organic molecules, leveraging its ability to induce high stereoselectivity . The mechanism of action for catalysts derived from this compound typically involves coordination to a metal center (e.g., zinc), forming a chiral complex that selectively favors the formation of one enantiomeric product over the other during key bond-forming steps . Available with a purity of 95% , this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13ClO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3

InChI Key

YWJUZEZWCYDUGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not provided C10H13ClO ~184.66 (estimated) 2-chlorophenyl, secondary alcohol
1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol 124285-91-2 C10H12Cl2O 219.11 2,6-dichlorophenyl, secondary alcohol
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol 1344243-04-4 C10H13ClOS 216.73 2-chlorophenyl, methylsulfanyl group
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol 868049-98-3 C10H12ClFO 202.65 2-chloro-4-fluorophenyl, tertiary alcohol
1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol 149877-41-8 C18H21ClNO 302.82 2-chlorophenyl, dimethylamino, phenyl

Substituent Position and Electronic Effects

  • 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol (CAS 124285-91-2): The addition of a second chlorine atom at the 6-position on the phenyl ring increases steric hindrance and electron-withdrawing effects compared to the mono-substituted parent compound. This may enhance stability in acidic environments or alter binding affinity in receptor interactions .
  • The steric bulk of the tertiary hydroxyl group may reduce metabolic oxidation compared to secondary alcohols .

Functional Group Modifications

  • 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol (CAS 1344243-04-4): The methylsulfanyl (-SMe) group in the propanol chain introduces sulfur-based nucleophilicity, which could enhance reactivity in alkylation or oxidation reactions. This modification also increases molecular weight by ~32 g/mol compared to the parent compound .
  • However, the increased molecular weight (302.82 g/mol) may affect bioavailability .

Preparation Methods

Formation of the Grignard Reagent

Under inert conditions, magnesium metal reacts with 2-chlorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). The exothermic reaction initiates at room temperature, with reflux (40–60°C) ensuring complete conversion to 2-chlorophenylmagnesium bromide. Critical parameters include:

  • Solvent purity : Moisture levels below 50 ppm to prevent side reactions.

  • Magnesium activation : Pre-treatment with iodine or mechanical stirring to remove oxide layers.

Reaction with Carbonyl Compounds

The Grignard reagent reacts with 2-methylpropanal (isobutyraldehyde) to form the alkoxide intermediate. This step requires precise temperature control (0–5°C) to minimize over-addition or ketone formation. After quenching with a saturated ammonium chloride solution, the crude product is extracted with ethyl acetate and purified via vacuum distillation.

Typical Conditions :

ParameterValue
Reaction Temperature0–5°C
SolventTHF
WorkupNH₄Cl(aq), EtOAc extraction
Yield65–75% (estimated)

Reduction of 1-(2-Chlorophenyl)-2-methylpropan-1-one

The ketone precursor, 1-(2-Chlorophenyl)-2-methylpropan-1-one, is reduced to the target alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Sodium Borohydride Reduction

NaBH₄ selectively reduces ketones to secondary alcohols under mild conditions. For this substrate, the reaction proceeds in methanol or ethanol at 0–25°C, achieving complete conversion within 1–2 hours.

Reaction Scheme :

1-(2-Chlorophenyl)-2-methylpropan-1-oneNaBH₄, MeOHThis compound\text{1-(2-Chlorophenyl)-2-methylpropan-1-one} \xrightarrow{\text{NaBH₄, MeOH}} \text{this compound}

Optimized Protocol :

  • Molar ratio : 1.2 equivalents NaBH₄ per ketone.

  • Workup : Acidic hydrolysis (10% HCl) followed by neutralization and extraction.

  • Purity : >95% after column chromatography (hexane:EtOAc 8:2).

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of the ketone under 1–3 atm H₂ pressure. Methanol serves as the solvent, with reactions completing within 4–6 hours at 25–40°C.

Key Advantages :

  • Scalability : Demonstrated at 100 g scale with 80–85% yield.

  • Stereoselectivity : Racemic product unless chiral catalysts are employed.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityCost EfficiencyKey Limitations
Grignard Reaction65–75ModerateHigh (Mg cost)Moisture-sensitive steps
NaBH₄ Reduction70–85HighModerateLimited to ketone access
Catalytic Hydrogenation80–85IndustrialLow (Pd cost)Requires H₂ infrastructure

Industrial Considerations :

  • The Grignard method, while reliable, faces challenges in large-scale solvent recovery.

  • Catalytic hydrogenation offers superior throughput but necessitates specialized equipment .

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 1-(2-Chlorophenyl)-2-methylpropan-1-ol?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact and inhalation of vapors .
  • Ventilation : Use fume hoods or well-ventilated areas to prevent vapor accumulation. Static discharge precautions are critical due to explosive vapor-air mixtures .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid environmental contamination .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer :

  • Reaction Setup : Use acid-catalyzed nucleophilic substitution (e.g., H2SO4) between 2-methylpropan-1-ol and 2-chlorophenyl derivatives under reflux (60–80°C) .
  • Purification Steps :
  • Separation : Extract the organic layer using a separatory funnel (dichloromethane/water).
  • Drying : Anhydrous Na2SO4 or MgSO4 to remove residual water.
  • Distillation : Isolate the product via fractional distillation (boiling point: ~150–160°C, estimated from analogous compounds) .
  • Yield Optimization : Monitor stoichiometry (1:1.2 molar ratio of alcohol to chlorinating agent) and reaction time (4–6 hours) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum Chemical Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states and activation barriers .
  • QSPR Models : Correlate molecular descriptors (e.g., Hammett σ<sup>+</sup> for the 2-chlorophenyl group) with reaction rates .
  • Solvent Effects : Use COSMO-RS simulations to predict solvation free energies and solvent polarity impacts on reactivity .

Q. How does the electronic effect of the 2-chlorophenyl group influence stereochemical outcomes in derivative synthesis?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The chloro substituent reduces electron density at the phenyl ring, directing nucleophilic attack to specific positions (e.g., para to Cl in Friedel-Crafts reactions) .
  • Steric Considerations : Steric hindrance from the 2-methylpropanol moiety may favor axial/equatorial isomerism in cyclic intermediates .
  • Experimental Validation : Use NMR (NOESY) or X-ray crystallography to confirm stereochemistry in derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare assays (e.g., enzyme inhibition vs. cytotoxicity) across multiple studies to identify context-dependent effects .
  • Metabolic Stability Testing : Evaluate phase I/II metabolism (e.g., cytochrome P450 interactions) to explain variability in in vivo vs. in vitro results .
  • Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing Cl with F or Br) to isolate electronic vs. steric contributions .

Notes

  • Safety Compliance : Adhere to CLP and EU 2020/878 regulations for hazard communication .
  • Advanced Characterization : Utilize single-crystal X-ray diffraction for absolute configuration determination .

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